Dhodh-IN-13

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dhodh-IN-13 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. This enzyme is located in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis . DHODH inhibitors like this compound have gained significant attention for their potential therapeutic applications in cancer, autoimmune diseases, and viral infections .

Mécanisme D'action

Target of Action

A structurally similar compound, n-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2h-pyran-4-carboxamide, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 .

Mode of Action

It’s structurally similar compound, 4-hydroxy-n-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, has been identified as a nanomolar inhibitor of the nf-κb pathway . This suggests that 4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide may also interact with its targets to inhibit certain biochemical pathways.

Biochemical Pathways

The compound is likely to affect the NF-κB signaling pathway, given the activity of its structurally similar compound . The NF-κB pathway is a crucial cellular signaling pathway involved in inflammation, immunity, cell proliferation, and survival.

Result of Action

Given its potential inhibition of the nf-κb pathway, it may have effects on inflammation, immunity, and cell proliferation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-13 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route often includes the formation of biaryl compounds, which are then functionalized to achieve the desired inhibitory activity . Common reaction conditions involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the biaryl core . Subsequent steps may include various functional group transformations, such as oxidation, reduction, and substitution reactions, to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents . Additionally, process optimization would focus on improving the scalability and reproducibility of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Dhodh-IN-13 undergoes several types of chemical reactions, including:

Oxidation: Conversion of alcohols to ketones or aldehydes.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation of an alcohol group in this compound would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine .

Applications De Recherche Scientifique

Dhodh-IN-13 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.

Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.

Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and viral infections.

Comparaison Avec Des Composés Similaires

Similar Compounds

Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.

Teriflunomide: A metabolite of leflunomide, used in the treatment of multiple sclerosis.

Brequinar: A potent DHODH inhibitor investigated for its anticancer properties.

Uniqueness of Dhodh-IN-13

This compound is unique in its high potency and selectivity for DHODH, making it a valuable tool for studying the enzyme’s role in various biological processes . Additionally, its potential therapeutic applications in cancer and viral infections set it apart from other DHODH inhibitors .

Activité Biologique

Dhodh-IN-13 is a compound that acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

DHODH plays a pivotal role in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to a depletion of uridine triphosphate (UTP) and cytidine triphosphate (CTP), ultimately affecting cell proliferation and survival. This compound specifically targets this enzyme, disrupting the pyrimidine synthesis pathway.

Biological Effects

-

Cell Proliferation and Apoptosis

- Studies have shown that inhibition of DHODH by compounds like this compound can induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) and colorectal cancer (CRC) cells. For instance, silencing DHODH resulted in decreased cell proliferation and increased apoptosis in esophageal squamous cell carcinoma (ESCC) and CRC cells .

- Differentiation Induction

- Antitumor Activity

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Acute Myeloid Leukemia

In a murine model of AML, treatment with this compound led to significant reductions in tumor burden and improved survival rates. The mechanism involved both direct cytotoxic effects on leukemic cells and modulation of the immune response through enhanced antigen presentation.

Case Study 2: Colorectal Cancer

In vitro studies demonstrated that this compound treatment resulted in marked apoptosis in CRC cell lines. The compound's ability to inhibit DHODH was correlated with reduced cellular ATP levels and increased markers of apoptosis.

Propriétés

IUPAC Name |

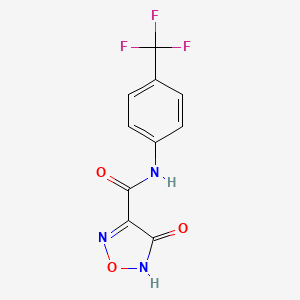

4-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O3/c11-10(12,13)5-1-3-6(4-2-5)14-8(17)7-9(18)16-19-15-7/h1-4H,(H,14,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZRMPPEMZWUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.